molecular formula C18H10F4N2O4S B2798634 3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 303152-70-7

3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B2798634
CAS No.: 303152-70-7
M. Wt: 426.34
InChI Key: YBEIGMMJMASHAI-UHFFFAOYSA-N
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Description

The compound “3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), which is substituted with a carboxamide group and a 4-fluoro-2-nitrophenoxy group. Additionally, it has a trifluoromethylphenyl group attached to the nitrogen atom of the carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group (-NO2), the fluoro group (-F), and the trifluoromethyl group (-CF3) could significantly affect the compound’s electronic structure and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The nitro, fluoro, and trifluoromethyl groups are all electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide, nitro, fluoro, and trifluoromethyl groups could affect the compound’s solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Synthesis and Crystallography

A study by Zhong et al. (2010) focused on the synthesis and crystal structure of two diflunisal carboxamides, compounds related to anti-inflammatory drugs, which were confirmed by single-crystal X-ray diffraction. These compounds demonstrate the potential of fluoro-nitrophenyl groups in stabilizing crystal structures through intermolecular hydrogen bonds, indicating their applicability in material science and drug design (Zhong, Hu, Xia, Jiang, & Chen, 2010).

Optical Properties and Solid-State Emission

Li, Vamvounis, and Holdcroft (2002) explored the postfunctionalization of poly(3-hexylthiophene) to study the effects of various functional groups on optical properties. Their work shows how nitro groups and other substituents can influence the fluorescence yield and solid-state emission of polymers, suggesting applications in optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).

Molecular Engineering for Antimicrobial Evaluation

Talupur, Satheesh, and Chandrasekhar (2021) synthesized novel thiophene-2-carboxamides with potential antimicrobial properties. Their work emphasizes the role of structural modification in achieving desired biological activities, indicating the compound's relevance in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound. Alternatively, if it has interesting chemical properties, it could be studied in the context of material science or other fields .

Properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4N2O4S/c19-11-4-5-14(13(9-11)24(26)27)28-15-6-7-29-16(15)17(25)23-12-3-1-2-10(8-12)18(20,21)22/h1-9H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEIGMMJMASHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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